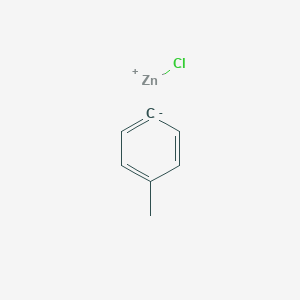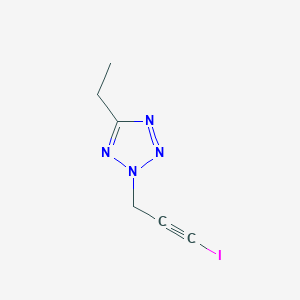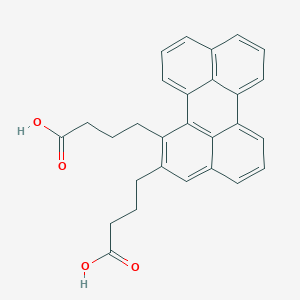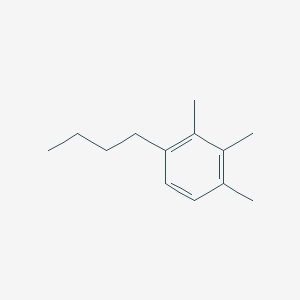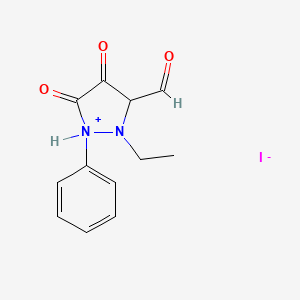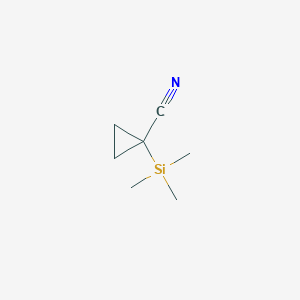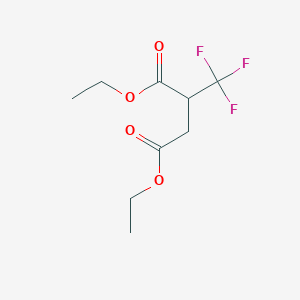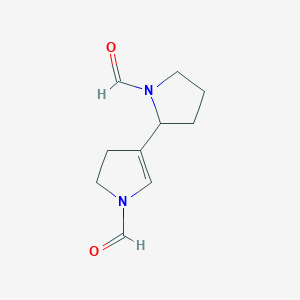
4-(1-Formylpyrrolidin-2-yl)-2,3-dihydro-1H-pyrrole-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Formylpyrrolidin-2-yl)-2,3-dihydro-1H-pyrrole-1-carbaldehyde is an organic compound that belongs to the class of heterocyclic compounds It features a pyrrolidine ring fused with a dihydropyrrole ring, both of which are functionalized with formyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Formylpyrrolidin-2-yl)-2,3-dihydro-1H-pyrrole-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina can yield pyrrolidine derivatives . Further functionalization of these derivatives can lead to the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves the use of continuous tube or tube bundle reactors operated in the cycle gas method. The reaction is carried out in the liquid phase, and the product is obtained after multistage purification and separation by extractive and azeotropic distillation .
化学反応の分析
Types of Reactions
4-(1-Formylpyrrolidin-2-yl)-2,3-dihydro-1H-pyrrole-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids under appropriate conditions.
Reduction: The compound can be reduced to corresponding alcohols using reducing agents like sodium borohydride.
Substitution: The formyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrrolidine derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-(1-Formylpyrrolidin-2-yl)-2,3-dihydro-1H-pyrrole-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of 4-(1-Formylpyrrolidin-2-yl)-2,3-dihydro-1H-pyrrole-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The formyl groups can participate in various biochemical reactions, including enzyme inhibition and receptor binding. The compound’s unique structure allows it to interact with multiple targets, leading to diverse biological effects.
類似化合物との比較
Similar Compounds
Similar compounds include other pyrrolidine and dihydropyrrole derivatives, such as:
- Pyrrolidine
- Pyrroline
- Pyrrolizidine
Uniqueness
What sets 4-(1-Formylpyrrolidin-2-yl)-2,3-dihydro-1H-pyrrole-1-carbaldehyde apart is its dual formyl functionalization and the fusion of pyrrolidine and dihydropyrrole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
93172-23-7 |
|---|---|
分子式 |
C10H14N2O2 |
分子量 |
194.23 g/mol |
IUPAC名 |
4-(1-formylpyrrolidin-2-yl)-2,3-dihydropyrrole-1-carbaldehyde |
InChI |
InChI=1S/C10H14N2O2/c13-7-11-5-3-9(6-11)10-2-1-4-12(10)8-14/h6-8,10H,1-5H2 |
InChIキー |
BHRDOAUHWVDPJK-UHFFFAOYSA-N |
正規SMILES |
C1CC(N(C1)C=O)C2=CN(CC2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-amino-2-[(2-chlorophenyl)sulfanyl]but-2-enoate](/img/structure/B14367502.png)
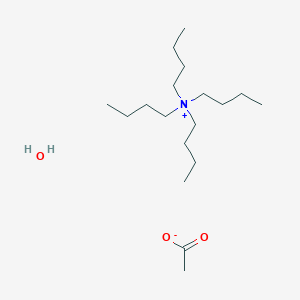
![2,2'-[(4-Chloro-6-nitro-1,3-phenylene)disulfonyl]di(ethan-1-ol)](/img/structure/B14367515.png)
